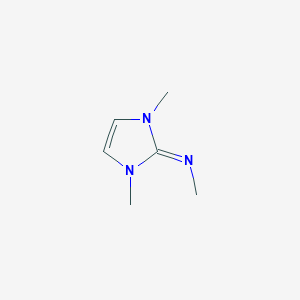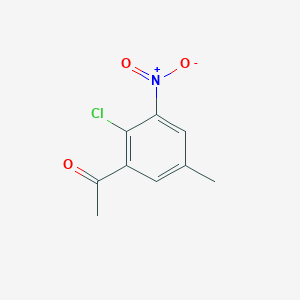
1-(2-Chloro-5-methyl-3-nitrophenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloro-5-methyl-3-nitrophenyl)ethanone is an organic compound with the molecular formula C9H8ClNO3 It is a derivative of acetophenone, where the phenyl ring is substituted with a chlorine atom, a methyl group, and a nitro group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-5-methyl-3-nitrophenyl)ethanone typically involves the nitration of 2-chloro-5-methylacetophenone. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the meta position relative to the acetyl group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time, to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency and safety of the nitration process.
化学反応の分析
Types of Reactions
1-(2-Chloro-5-methyl-3-nitrophenyl)ethanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol, ammonia in ethanol.
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Major Products Formed
Reduction: 1-(2-Chloro-5-methyl-3-aminophenyl)ethanone.
Substitution: 1-(2-Methoxy-5-methyl-3-nitrophenyl)ethanone.
Oxidation: 1-(2-Chloro-5-carboxy-3-nitrophenyl)ethanone.
科学的研究の応用
1-(2-Chloro-5-methyl-3-nitrophenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to study the effects of nitroaromatic compounds on biological systems, including their toxicity and metabolic pathways.
Medicine: Derivatives of this compound may exhibit biological activity and can be investigated for potential therapeutic applications, such as antimicrobial or anticancer agents.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 1-(2-Chloro-5-methyl-3-nitrophenyl)ethanone depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The chlorine and methyl groups can influence the compound’s reactivity and interaction with molecular targets, such as enzymes or receptors.
類似化合物との比較
Similar Compounds
1-(2-Chloro-5-nitrophenyl)ethanone: Similar structure but lacks the methyl group.
1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone: Contains a hydroxyl group instead of a hydrogen atom on the phenyl ring.
2-Chloro-4-methyl-5-nitropyridine: A pyridine derivative with similar substituents.
Uniqueness
1-(2-Chloro-5-methyl-3-nitrophenyl)ethanone is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both electron-withdrawing (nitro and chloro) and electron-donating (methyl) groups on the phenyl ring provides a unique balance of electronic effects, making it a versatile intermediate in organic synthesis.
特性
分子式 |
C9H8ClNO3 |
|---|---|
分子量 |
213.62 g/mol |
IUPAC名 |
1-(2-chloro-5-methyl-3-nitrophenyl)ethanone |
InChI |
InChI=1S/C9H8ClNO3/c1-5-3-7(6(2)12)9(10)8(4-5)11(13)14/h3-4H,1-2H3 |
InChIキー |
ZVKXZFTVTIHDKQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])Cl)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



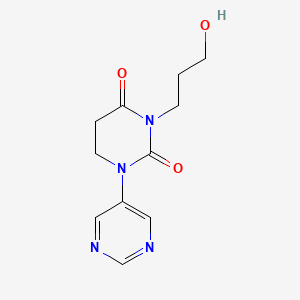
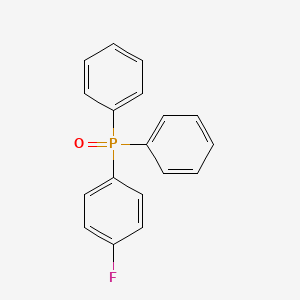

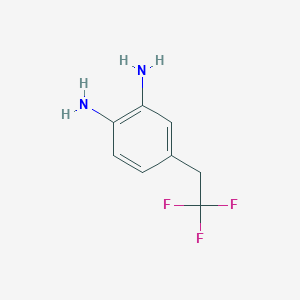

![Sodium 7-phenyl-5,9-bis(phenylamino)-4,10-disulphonatobenzo[a]phenazinium](/img/structure/B13112654.png)
![4-[[[(6S)-2-Amino-5-formyl-3,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl]methyl]amino]benzoic acid](/img/structure/B13112662.png)

![4-Chloro-2-methyl-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazin-3(2H)-one](/img/structure/B13112674.png)
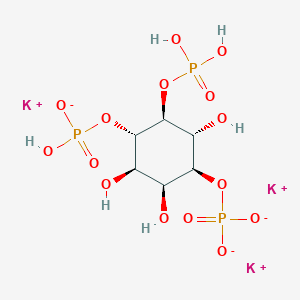

![3,3,8-Trimethylhexahydroimidazo[1,5-A]pyrazin-1(5H)-one](/img/structure/B13112685.png)
